molecular formula C6H6BrF3O2 B181753 Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate CAS No. 136264-28-3

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Cat. No.: B181753
CAS No.: 136264-28-3
M. Wt: 247.01 g/mol
InChI Key: PQHJSEFAYJGCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is an organofluorine compound with the molecular formula C6H6BrF3O2 It is characterized by the presence of bromine and trifluoromethyl groups attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate typically involves the bromination of ethyl 4,4,4-trifluorobut-2-enoate. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction can be represented as follows:

C6H6F3O2+Br2C6H6BrF3O2+HBr\text{C}_6\text{H}_6\text{F}_3\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_6\text{BrF}_3\text{O}_2 + \text{HBr} C6​H6​F3​O2​+Br2​→C6​H6​BrF3​O2​+HBr

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes using bromine or other brominating agents. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding ethyl 4,4,4-trifluorobut-2-enoate.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Addition Reactions: Electrophiles such as hydrogen halides (HX) or halogens (X2).

Major Products Formed:

    Nucleophilic Substitution: Formation of ethyl 2-substituted-4,4,4-trifluorobut-2-enoates.

    Reduction: Formation of ethyl 4,4,4-trifluorobut-2-enoate.

    Addition Reactions: Formation of ethyl 2,3-dihalo-4,4,4-trifluorobut-2-enoates.

Scientific Research Applications

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate can be compared with other similar compounds such as:

    Ethyl 4,4,4-trifluorobut-2-enoate: Lacks the bromine atom, leading to different reactivity and applications.

    Ethyl 2-bromo-4,4,4-trifluorobut-2-ynoate: Contains a triple bond instead of a double bond, resulting in distinct chemical behavior.

    This compound: Similar structure but with different substituents, affecting its reactivity and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHJSEFAYJGCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Reactant of Route 3
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.